Acuminatum B (CAS: 99316-98-0) is a naturally occurring cyclic lipopeptide (C45H73N7O11, MW: 888.117) originally isolated from Fusarium species, including F. lateritium and F. acuminatum. Structurally characterized by a stable macrocyclic peptide core containing a critical tyrosine residue and a lipophilic fatty acid tail, it serves as a highly specific analytical biomarker for Fusarium contamination in agricultural commodities such as maize. In agrochemical and chemoinformatics workflows, Acuminatum B is primarily procured as a high-purity reference standard for LC-MS/MS mycotoxin profiling and as a structural baseline for evaluating the structure-activity relationships (SAR) of amphiphilic antifungal lipopeptides. Its defined stereochemistry and amphiphilic nature make it a critical control material for differentiating cyclic lipopeptides from cyclic depsipeptides in complex biological matrices [1].
Substituting Acuminatum B with crude Fusarium extracts, broad-spectrum cyclic depsipeptides (like beauvericin), or closely related analogs (such as Acuminatum F) critically compromises analytical accuracy and SAR integrity. In quantitative mycotoxin screening, Acuminatum B possesses a unique mass-to-charge signature and retention time that cannot be calibrated using Acuminatum A or C, which differ in their aliphatic chain lengths or amino acid substitutions. Furthermore, in bioactivity assays, the specific presence of a tyrosine residue in Acuminatum B—as opposed to the 3,4-dihydroxy-phenylalanine (DOPA) unit in Acuminatum F—dictates its baseline hydrophobicity, hydrogen-bonding capacity, and baseline antifungal minimum inhibitory concentration. Using a generic lipopeptide fails to provide the exact structural coordinates required to map the baseline membrane-disrupting behavior of this specific Fusarium metabolite class [1].
In comparative antifungal assays against Penicillium digitatum, Acuminatum B serves as the critical wild-type baseline for evaluating engineered or newly isolated derivatives. Studies demonstrate that Acuminatum B exhibits a specific baseline inhibition zone, whereas its structural analog Acuminatum F (which substitutes the tyrosine residue of Acuminatum B with a 3,4-dihydroxy-phenylalanine unit) shows an enhanced inhibition zone of 6.5–9.0 mm at 6.25–200 μg doses. Procuring Acuminatum B is essential for researchers needing the exact unhydroxylated baseline to quantify the precise bioactivity gain contributed by the additional hydroxyl group in SAR studies [1].
| Evidence Dimension | Antifungal SAR baseline (Tyrosine vs DOPA substitution) |
| Target Compound Data | Acuminatum B (Tyrosine residue, wild-type baseline inhibition) |
| Comparator Or Baseline | Acuminatum F (3,4-DOPA substitution, 6.5–9.0 mm inhibition zone) |
| Quantified Difference | Single hydroxyl group addition drives measurable increase in antifungal efficacy relative to the Acuminatum B baseline |
| Conditions | In vitro antifungal assay against Penicillium digitatum (6.25–200 μg dose range) |
Procuring the exact Acuminatum B structure provides the necessary wild-type control to validate the efficacy gains of novel hydroxylated lipopeptide derivatives in agrochemical development.
Acuminatum B is a distinctly quantifiable secondary metabolite in Fusarium-infected crops, necessitating its use as a pure analytical standard. In comprehensive mycotoxin surveys of maize, Acuminatum B was detected in approximately 9.8% of samples, with concentrations ranging from below the limit of quantification up to 219 μg/kg. This incidence and concentration profile is distinct from related metabolites like Acuminatum C (found in 5.7% of samples up to 204 μg/kg). Accurate multiplexed LC-MS/MS quantification requires the exact Acuminatum B standard to prevent cross-isobaric interference and ensure precise calibration curves for food safety compliance [1].
| Evidence Dimension | Natural occurrence and analytical quantification range |
| Target Compound Data | Acuminatum B (9.8% incidence, up to 219 μg/kg in maize) |
| Comparator Or Baseline | Acuminatum C (5.7% incidence, up to 204 μg/kg) |
| Quantified Difference | Distinct natural prevalence and concentration limits requiring specific analytical standards |
| Conditions | LC-MS/MS mycotoxin profiling of naturally contaminated maize kernels |
Utilizing the exact Acuminatum B reference standard ensures accurate calibration and prevents false-negative reporting in regulatory and agricultural mycotoxin screening.
As a cyclic lipopeptide, Acuminatum B provides a robust macrocyclic scaffold characterized by stable amide bonds, distinguishing it from Fusarium-derived cyclic depsipeptides (such as enniatins) which contain ester bonds that are more susceptible to hydrolytic cleavage under alkaline conditions. The presence of the free phenolic hydroxyl group on its tyrosine residue offers a highly specific, regioselective site for late-stage functionalization, such as halogenation or etherification, which is not possible with fully aliphatic lipopeptides. This makes Acuminatum B a superior procurement choice for chemists seeking a stable, modifiable cyclic peptide scaffold for synthesizing novel amphiphilic materials [1].
| Evidence Dimension | Scaffold stability and functionalization sites |
| Target Compound Data | Acuminatum B (stable amide macrocycle with one modifiable tyrosine phenolic -OH) |
| Comparator Or Baseline | Cyclic depsipeptides (e.g., enniatins; ester-bond susceptibility) / Aliphatic lipopeptides (lack aromatic -OH) |
| Quantified Difference | Presence of a single regioselective phenolic site combined with high macrocyclic amide stability |
| Conditions | Chemical derivatization and structural stability assessments |
Procuring Acuminatum B provides synthetic chemists with a stable, selectively modifiable macrocyclic template for developing advanced amphiphilic compounds or targeted antifungal agents.
Due to its specific mass-to-charge ratio and established natural occurrence in Fusarium-infected crops (e.g., up to 219 μg/kg in maize), Acuminatum B is strictly required as a high-purity reference standard. It enables accurate calibration, retention time validation, and quantitative screening in food safety and agricultural monitoring workflows, where distinguishing it from Acuminatum C and other lipopeptides is critical [1].
In the development of next-generation biodegradable fungicides, Acuminatum B serves as the indispensable wild-type control. By providing the baseline antifungal activity metrics against pathogens like Penicillium digitatum, it allows researchers to accurately quantify the efficacy gains achieved through structural modifications, such as the tyrosine-to-DOPA substitution seen in Acuminatum F [2].
The robust cyclic amide backbone and the uniquely reactive phenolic hydroxyl group of its tyrosine residue make Acuminatum B an ideal precursor for semi-synthetic modifications. Chemists procure this compound to perform regioselective functionalizations, aiming to tune the amphiphilic balance and membrane-disrupting properties for novel biopesticide or pharmaceutical applications [2].